Cas no 2228848-08-4 (2-(3-ethylthiophen-2-yl)-2-oxoacetic acid)

2-(3-ethylthiophen-2-yl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
- EN300-1731991
- 2228848-08-4
- SCHEMBL1961866
-
- インチ: 1S/C8H8O3S/c1-2-5-3-4-12-7(5)6(9)8(10)11/h3-4H,2H2,1H3,(H,10,11)
- InChIKey: BBQVEHKQTYVHDX-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C(C(=O)O)=O)CC
計算された属性
- せいみつぶんしりょう: 184.01941529g/mol
- どういたいしつりょう: 184.01941529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 82.6Ų
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1731991-1.0g |
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid |
2228848-08-4 | 1g |
$1629.0 | 2023-06-04 | ||
Enamine | EN300-1731991-0.5g |
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid |
2228848-08-4 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1731991-0.05g |
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid |
2228848-08-4 | 0.05g |
$1368.0 | 2023-09-20 | ||
Enamine | EN300-1731991-1g |
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid |
2228848-08-4 | 1g |
$1629.0 | 2023-09-20 | ||
Enamine | EN300-1731991-0.25g |
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid |
2228848-08-4 | 0.25g |
$1498.0 | 2023-09-20 | ||
Enamine | EN300-1731991-5.0g |
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid |
2228848-08-4 | 5g |
$4722.0 | 2023-06-04 | ||
Enamine | EN300-1731991-2.5g |
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid |
2228848-08-4 | 2.5g |
$3191.0 | 2023-09-20 | ||
Enamine | EN300-1731991-10.0g |
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid |
2228848-08-4 | 10g |
$7004.0 | 2023-06-04 | ||
Enamine | EN300-1731991-5g |
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid |
2228848-08-4 | 5g |
$4722.0 | 2023-09-20 | ||
Enamine | EN300-1731991-10g |
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid |
2228848-08-4 | 10g |
$7004.0 | 2023-09-20 |
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
2-(3-ethylthiophen-2-yl)-2-oxoacetic acidに関する追加情報
Comprehensive Overview of 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid (CAS No. 2228848-08-4)
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid (CAS No. 2228848-08-4) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique thiophene and oxoacetic acid functional groups, offers a versatile scaffold for synthesizing novel derivatives with potential applications in drug discovery and industrial chemistry. Its molecular structure, combining an ethyl-substituted thiophene ring with a reactive 2-oxoacetic acid moiety, makes it a valuable intermediate for designing bioactive molecules.
In recent years, the demand for heterocyclic compounds like 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid has surged due to their role in developing small-molecule therapeutics and functional materials. Researchers are particularly interested in its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with the growing focus on precision medicine and antibiotic resistance solutions. The compound's CAS No. 2228848-08-4 is frequently searched in academic databases, reflecting its relevance in cutting-edge chemical studies.
The synthesis of 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid typically involves multi-step organic reactions, including Friedel-Crafts acylation and oxidation processes. Its thiophene-based structure contributes to enhanced electron delocalization, making it useful in organic electronics and photovoltaic materials. This aligns with the global push toward sustainable energy solutions, where such compounds are explored for organic solar cells and conductive polymers.
From a pharmacological perspective, derivatives of 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid have shown promise in modulating enzyme activity and cellular signaling pathways. Its carboxylic acid group allows for further derivatization, enabling the creation of prodrugs or bioconjugates. These properties are critical in addressing drug delivery challenges, a hot topic in biopharmaceutical innovation.
In the context of green chemistry, researchers are optimizing the synthesis of CAS No. 2228848-08-4 to reduce environmental impact. Solvent-free reactions and catalytic methods are being investigated to enhance atom economy and minimize waste. This resonates with the broader industry shift toward eco-friendly manufacturing practices, a priority for regulatory bodies and consumers alike.
Analytical characterization of 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid relies on advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure compliance with quality control standards essential for GMP production. The compound's stability under various storage conditions is also a key consideration for industrial applications.
As the scientific community continues to explore thiophene derivatives, 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid stands out for its structural adaptability and functional diversity. Future research may uncover its utility in neurological disorders or metabolic disease treatments, areas where heterocyclic scaffolds are increasingly valuable. Its CAS No. 2228848-08-4 will likely remain a focal point in patent filings and journal publications for years to come.
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